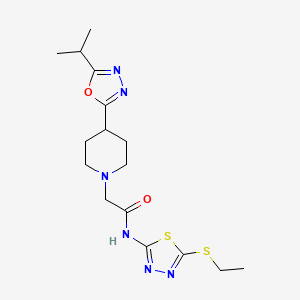

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and an acetamide linker connected to a piperidin-1-yl moiety. The piperidine ring is further functionalized with a 5-isopropyl-1,3,4-oxadiazole group at position 4 (Figure 1). The structural complexity of this molecule combines pharmacophoric elements from both thiadiazole and oxadiazole heterocycles, which are known for their broad biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Synthesis:

The synthesis likely involves multi-step reactions, including:

Thiadiazole core formation: Cyclization of thiosemicarbazide derivatives or coupling of pre-formed thiadiazole intermediates.

Oxadiazole synthesis: Cyclization of hydrazides with appropriate acylating agents, as seen in analogous oxadiazole derivatives .

Piperidine functionalization: Introduction of the oxadiazole moiety via nucleophilic substitution or coupling reactions, similar to methods reported for piperidin-1-yl acetamide derivatives .

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6O2S2/c1-4-25-16-21-20-15(26-16)17-12(23)9-22-7-5-11(6-8-22)14-19-18-13(24-14)10(2)3/h10-11H,4-9H2,1-3H3,(H,17,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUMDVKNFNZGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiocarbonyl Compounds

Thiocarbonyl precursors (e.g., thiosemicarbazides) undergo cyclization in the presence of dehydrating agents. For example, 5-(ethylthio)-1,3,4-thiadiazol-2-amine is prepared by reacting ethylthio-substituted thiourea with hydrazine hydrate under acidic conditions.

Reaction Conditions :

Functionalization at the 2-Position

The 2-amino group of the thiadiazole is substituted with an acetamide moiety via nucleophilic acyl substitution. Chloroacetyl chloride reacts with the amine to form N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)chloroacetamide.

Key Step :

$$

\text{Thiadiazol-2-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(Thiadiazol-2-yl)chloroacetamide} + \text{HCl} \quad

$$

Optimization :

- Use of anhydrous dichloromethane minimizes hydrolysis.

- Triethylamine acts as a base to scavenge HCl.

Synthesis of the 1,3,4-Oxadiazole-Piperidine Moiety

The 5-isopropyl-1,3,4-oxadiazole ring is constructed via oxidative cyclization, followed by piperidine functionalization.

Oxidative Cyclization to Form 1,3,4-Oxadiazoles

Acylthiosemicarbazides derived from isopropyl-substituted carboxylic acids undergo cyclization using hypervalent iodine reagents or iodine.

Procedure :

- Semicarbazide Formation : React isopropylcarboxylic acid hydrazide with ammonium thiocyanate.

- Oxidative Cyclization : Treat with iodobenzene diacetate (IBD) or iodine in ethanol.

Reaction Scheme :

$$

\text{R-CONHNH}2 + \text{CS(NH}2\text{)}_2 \rightarrow \text{Acylthiosemicarbazide} \xrightarrow{\text{IBD}} \text{5-Isopropyl-1,3,4-oxadiazole-2-amine} \quad

$$

Piperidine Substitution

The oxadiazole is introduced to the piperidine ring via nucleophilic aromatic substitution or coupling. 4-Aminopiperidine reacts with 5-isopropyl-1,3,4-oxadiazole-2-carbonyl chloride to form 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine.

Conditions :

- Coupling Agent : DCC (N,N'-dicyclohexylcarbodiimide)

- Solvent : Dry THF

- Temperature : 0°C to room temperature

Coupling of Thiadiazole-Acetamide and Oxadiazole-Piperidine

The final step involves linking the thiadiazole-acetamide and oxadiazole-piperidine moieties via a nucleophilic substitution or amide bond formation.

Nucleophilic Substitution

The chloroacetamide intermediate reacts with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine in the presence of a base:

$$

\text{N-(Thiadiazol-2-yl)chloroacetamide} + \text{Piperidine-Oxadiazole} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl} \quad

$$

Optimization :

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation :

Hypervalent iodine reagents improve regioselectivity compared to traditional bromine/acid methods.Steric Hindrance in Piperidine Coupling :

Bulky isopropyl groups necessitate longer reaction times (24–48 hours).Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to polar byproducts.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: : Reduction of the oxadiazole ring can yield corresponding hydrazine derivatives, altering its electronic properties.

Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiadiazole and oxadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride for reduction.

Substituting Reagents: : Alkyl halides, acyl chlorides, and various nucleophiles for substitution reactions.

Major Products

Oxidized Derivatives: : Sulfoxides and sulfones from thiadiazole ring oxidation.

Reduced Derivatives: : Hydrazines from oxadiazole ring reduction.

Substituted Products: : Various substituted thiadiazole and oxadiazole derivatives depending on the specific reagents used.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide has diverse applications across multiple fields:

Chemistry: : Used as a building block for more complex molecules, participating in various organic synthesis reactions.

Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: : Explored for its role as a pharmacophore in drug design, targeting specific enzymes or receptors.

Industry: : Utilized in the development of advanced materials, such as polymers with specialized properties.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: : Enzymes involved in metabolic pathways, receptors on cell membranes, or DNA/RNA sequences in microbes.

Pathways Involved: : Inhibition of enzyme activity, disruption of cell membrane integrity, or interference with nucleic acid synthesis, leading to its bioactivity.

Comparison with Similar Compounds

Research Findings and Implications

- Synergistic Effects : The hybrid thiadiazole-oxadiazole structure may synergize anticancer and enzyme inhibitory activities, as both heterocycles independently exhibit these properties .

- The isopropyl-oxadiazole moiety may reduce steric hindrance in enzyme binding compared to bulkier substituents .

- Limitations : Lack of explicit bioactivity data for the target compound necessitates further in vitro testing, guided by structural analogs’ performance .

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a complex heterocyclic compound that has garnered attention in recent pharmacological studies for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound's structure features two key heterocycles: a thiadiazole and an oxadiazole. These structures are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula is , with a molecular weight of approximately 342.44 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole and oxadiazole derivatives. For instance, Dhumal et al. (2021) reported that derivatives containing these moieties exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound under discussion was tested alongside other derivatives and showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .

Antitubercular Effects

Research indicates that compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis. For example, studies have demonstrated that certain oxadiazole derivatives can inhibit the enoyl-acyl carrier protein (ACP) reductase (FabI), a crucial enzyme in fatty acid biosynthesis in bacteria . This inhibition leads to cell lysis and death of the bacteria.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Thiadiazole and oxadiazole derivatives have been linked to apoptosis induction in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . In vitro studies have shown that certain derivatives can significantly reduce cell viability in various cancer cell lines.

Case Studies

| Study | Findings |

|---|---|

| Dhumal et al. (2021) | Demonstrated antimicrobial activity against S. aureus and E. coli; MIC values comparable to gentamicin. |

| Paruch et al. (2020) | Investigated antitubercular effects; highlighted inhibition of FabI enzyme leading to disrupted fatty acid synthesis in M. tuberculosis. |

| Salama et al. (2020) | Explored anticancer properties; showed induction of apoptosis in cancer cell lines through kinase inhibition. |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with thiadiazole and oxadiazole rings often inhibit critical enzymes like FabI and DPP-IV, impacting metabolic pathways essential for microbial survival and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing disruption and leading to cell death.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by modulating signaling cascades involved in cell survival.

Q & A

Q. What are the optimal synthetic routes for N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide?

Methodological Answer: The synthesis typically involves three key steps:

Oxadiazole and thiadiazole ring formation : Cyclocondensation of thiocarbazides or hydrazides with appropriate carbonyl precursors under reflux conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .

Piperidine-acetamide coupling : Reacting the thiadiazole intermediate with 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine via nucleophilic substitution, often requiring a base like K₂CO₃ in DMF at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters: Control reaction time (over-cyclization leads to by-products) and stoichiometry of coupling reagents .

Q. How can structural ambiguities in this compound be resolved during characterization?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm acetamide linkage and substituent positions (e.g., ethylthio group at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for SCH₂) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 452.12) and fragmentation patterns .

- X-ray crystallography : Employ SHELX programs for structure refinement. For example, resolve piperidine ring conformation and oxadiazole-thiadiazole dihedral angles using high-resolution data (≤1.0 Å) .

Q. What preliminary assays are recommended to evaluate biological activity?

Methodological Answer: Prioritize assays aligned with the pharmacophores (thiadiazole and oxadiazole):

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Screen against lipoxygenase or acetylcholinesterase (IC₅₀ via Ellman’s method) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: Design analogs with targeted modifications and compare bioactivity:

| Modification | Example | Impact on Activity |

|---|---|---|

| Ethylthio → Methylthio | Increased hydrophobicity | Enhanced membrane permeability |

| Isopropyl → Cyclohexyl | Steric hindrance adjustment | Altered enzyme binding kinetics |

| Piperidine → Morpholine | Electron density modulation | Reduced cytotoxicity |

| Validate hypotheses using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with targets like COX-2 or DNA gyrase . |

Q. How to address contradictory data in solubility vs. bioactivity studies?

Methodological Answer: Contradictions often arise from:

- Solubility limitations : Use co-solvents (DMSO/PEG 400) or nanoformulations to improve bioavailability .

- Aggregation artifacts : Confirm activity via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

- Metabolic instability : Perform microsomal stability assays (e.g., rat liver microsomes) and identify degradation hotspots via LC-MS .

Q. What strategies optimize crystallographic refinement for this compound?

Methodological Answer: For challenging crystallography:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data .

- Disorder : Apply PART/SUMP restraints for flexible groups (e.g., ethylthio side chains) .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve overlapping electron densities in the piperidine-oxadiazole region .

Q. How to investigate metabolic pathways and stability?

Methodological Answer:

- In vitro metabolism : Incubate with CYP450 isoforms (3A4, 2D6) and analyze metabolites via UPLC-QTOF .

- Stability enhancers : Introduce fluorine substituents or methyl groups to block oxidative sites (e.g., ethylthio → trifluoroethylthio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.